Physicochemical Properties and Mechanistic Profiling of 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Physicochemical Properties and Mechanistic Profiling of 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
The compound 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (CAS: 1198416-34-0) is a highly functionalized derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold[1]. In contemporary drug discovery, 7-azaindoles are privileged structures due to their ability to mimic purine bases, making them exceptional candidates for kinase inhibition and protein-protein interaction modulation[2]. This specific derivative features two critical structural modifications: a 6-oxo moiety that introduces complex lactam-lactim tautomerism, and a 2-bromo substituent that serves as a versatile handle for late-stage transition-metal-catalyzed cross-coupling[3].
This technical guide provides an in-depth analysis of the physicochemical properties, tautomeric behavior, and validated synthetic methodologies associated with this molecule, bridging theoretical chemistry with practical, bench-level applications.
Structural Identity and Physicochemical Profile
The physicochemical behavior of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one is dictated by the electron-withdrawing nature of the bromine atom and the hydrogen-bonding capacity of the fused pyridone ring. The bromine atom at the C2 position exerts a strong inductive (-I) effect, which subtly decreases the electron density of the pyrrole ring, thereby increasing the acidity (lowering the pKa) of the N1-H proton compared to the unsubstituted 7-azaindole.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description | Causality / Significance |
| Chemical Name | 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | IUPAC nomenclature reflecting the dominant lactam tautomer. |
| CAS Number | 1198416-34-0 | Unique registry identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C7H5BrN2O | Defines the exact atomic composition and isotopic distribution. |
| Molecular Weight | 213.03 g/mol | Critical for stoichiometric calculations in synthetic workflows. |
| H-Bond Donors | 2 (Lactam form) | N1-H and N7-H protons facilitate strong intermolecular interactions. |
| H-Bond Acceptors | 1 (Lactam form) | The C=O oxygen acts as a primary acceptor in biological target binding. |
Mechanistic Profiling of Lactam-Lactim Tautomerism
A defining feature of 6-oxygenated 7-azaindoles is their ability to undergo proton-transfer tautomerization[4]. The molecule exists in an equilibrium between the lactam (6-oxo, 1,7-dihydro) and lactim (6-hydroxy, 1H-pyrrolo) forms.
The Causality of Tautomeric Shifts
In the gas phase or strictly non-polar environments, the lactim (6-hydroxy) form can be thermodynamically favored because it maximizes the aromaticity of the pyridine ring. However, in aqueous media, polar solvents, or the solid state, the equilibrium shifts drastically toward the lactam (6-oxo) form[5].
This shift is driven by two factors:
-
Solvent Dipole Interactions: The lactam form possesses a higher dipole moment, which is highly stabilized by the high dielectric constant of polar solvents (e.g., DMSO, Water).
-
Intermolecular Hydrogen Bonding: The lactam form readily forms highly stable, doubly hydrogen-bonded dimers (reminiscent of DNA base-pairing), which thermodynamically traps the molecule in the 6-oxo state[5].
Table 2: Solvent-Dependent Tautomeric Distribution
| Solvent Environment | Dominant Tautomer | Estimated Ratio (Lactam:Lactim) | Mechanistic Driver |
| Water / Aqueous Buffers | Lactam (6-Oxo) | > 99:1 | Strong solvent-mediated proton transfer and H-bond stabilization[5]. |
| DMSO (Polar Aprotic) | Lactam (6-Oxo) | ~ 95:5 | High dielectric constant stabilizes the polar lactam dipole. |
| Chloroform (Non-Polar) | Mixed | ~ 60:40 | Reduced solvent polarity allows aromatic stabilization of the lactim form to compete. |
Synthetic Utility and Reactivity Pathways
The strategic placement of the bromine atom at the C2 position transforms this molecule into a powerful building block. The C-Br bond is highly susceptible to oxidative addition by low-valent palladium species, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3].
Fig 1: Tautomeric equilibrium and C2-directed synthetic workflow of the 7-azaindole derivative.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide the researcher.
Protocol 1: NMR-Based Quantification of Tautomeric Equilibrium
This protocol is designed to unambiguously identify the dominant tautomer in solution by leveraging the exchangeable nature of heteroatom protons.
-
Sample Preparation: Dissolve 5 mg of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one in 0.5 mL of anhydrous DMSO-d6.
-
Causality: Anhydrous DMSO-d6 is chosen because its polar aprotic nature stabilizes the lactam form while lacking exchangeable protons that would obscure the solute's N-H signals.
-
-
Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz (298 K). Locate the downfield signals (>10 ppm) corresponding to the N1-H and N7-H protons.
-
Self-Validation (Deuterium Exchange): Add 10 μL of D2O to the NMR tube, invert 5 times to mix, and immediately re-acquire the spectrum.
-
Causality: The D2O will undergo rapid proton-deuterium exchange with the N-H (or O-H) protons. The complete disappearance of the downfield peaks in the second spectrum validates that these signals belong to the tautomeric heteroatoms, not the aromatic C-H protons.
-
-
Data Analysis: Integrate the non-exchangeable aromatic protons (e.g., C3-H or C4-H). The presence of a single set of sharp aromatic signals indicates a rapid equilibrium or absolute dominance of one tautomer (the lactam).
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C2
This protocol details the functionalization of the C2-bromo handle to generate complex aryl-substituted scaffolds[3].
-
Reagent Assembly: In an oven-dried Schlenk tube, combine 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).
-
Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic reactants, while water is essential to dissolve the inorganic K2CO3 and hydrate the boronic acid, forming the reactive "ate" complex required for the transmetalation step.
-
-
Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl2 (0.05 eq).
-
Causality: The bidentate dppf ligand is specifically chosen because it forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation in the presence of the electron-rich azaindole core.
-
-
Execution & Validation: Seal the tube and heat to 90°C for 12 hours. Validate reaction completion via LC-MS. The disappearance of the distinctive bromine isotopic doublet (m/z 213/215) and the emergence of the cross-coupled product mass confirms successful C-C bond formation.
References
- NextSDS. "6H-Pyrrolo[2,3-b]pyridin-6-one, 2-broMo-1,7-dihydro- Chemical Substance Information". NextSDS Substance Database.
- PubChem. "1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222". National Institutes of Health.
- PNAS. "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy". Proceedings of the National Academy of Sciences.
- BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine". BenchChem Technical Support.
- ChemRxiv. "Isomeric and Tautomeric Structure of Amino Imino 5H-pyrrolo[3,4-b]pyridine Derivatives Revisited". ChemRxiv.
